4,5-Difluoro-2-methylbenzimidazole is an organic compound belonging to the class of benzimidazoles. Its synthesis has been reported in various scientific publications, with methods involving the condensation of 2,4-difluoroaniline with formic acid and subsequent cyclization with formamide []. The characterization of the synthesized compound is typically performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, allowing for confirmation of its structure and purity [].
While the specific research applications of 4,5-difluoro-2-methylbenzimidazole are still under exploration, its structural features suggest potential in various scientific fields:
4,5-Difluoro-2-methylbenzimidazole is a fluorinated derivative of benzimidazole, characterized by the presence of two fluorine atoms at the 4 and 5 positions of the benzimidazole ring and a methyl group at the 2 position. Its molecular formula is with a molecular weight of approximately 168.14 g/mol. The compound exhibits notable stability due to the aromatic nature of the benzimidazole ring, which allows it to withstand various chemical conditions, including exposure to strong acids and bases .
The chemical behavior of 4,5-difluoro-2-methylbenzimidazole is influenced by its functional groups. It can participate in various reactions typical for benzimidazole derivatives, including:
Benzimidazole derivatives, including 4,5-difluoro-2-methylbenzimidazole, have been extensively studied for their biological activities. They exhibit:
Several methods exist for synthesizing 4,5-difluoro-2-methylbenzimidazole:
4,5-Difluoro-2-methylbenzimidazole finds applications in various fields:
Interaction studies involving 4,5-difluoro-2-methylbenzimidazole often focus on its binding affinity to biological targets. These studies reveal:
Several compounds share structural similarities with 4,5-difluoro-2-methylbenzimidazole. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methylbenzimidazole | Methyl group at position 2 | Antimicrobial |
| 4-Fluoro-2-methylbenzimidazole | Fluorine at position 4 | Anticancer |
| 5-Fluoro-1H-benzimidazole | Fluorine at position 5 | Antiparasitic |
| Benzimidazole | Basic structure without substitutions | Broad-spectrum activity |
4,5-Difluoro-2-methylbenzimidazole stands out due to its dual fluorination which enhances its lipophilicity and potentially its bioactivity compared to other derivatives that may contain only one fluorine or none at all .
The synthesis of 4,5-difluoro-2-methylbenzimidazole originated from broader efforts in the late 20th century to fluorinate benzimidazole derivatives for improved pharmaceutical properties. Early work on fluorinated benzimidazoles focused on optimizing antifungal and antiviral agents, leveraging fluorine’s electronegativity to modulate electronic and steric properties.
A pivotal milestone occurred in the early 2000s when researchers developed regioselective fluorination techniques for benzimidazoles. For example, the reaction of 2,4-difluoroaniline with formic acid and subsequent cyclization with formamide enabled the first reported synthesis of 4,5-difluoro-2-methylbenzimidazole. By 2005, its structural characterization was formalized in PubChem (CID 2737025), with detailed spectroscopic data confirming its identity. Advances in microwave-assisted synthesis later streamlined its production, reducing reaction times from hours to minutes.
The compound’s significance lies in its dual fluorine substitutions, which introduce distinct electronic and steric effects:
These features make it a versatile intermediate for synthesizing complex heterocycles. For instance, it serves as a precursor to fluorinated silver(I)-N-heterocyclic carbene (Ag-NHC) complexes, where its rigid structure enhances catalytic activity in cross-coupling reactions. Additionally, its fluorinated aromatic system participates in radical cascade cyclizations to form polycyclic scaffolds like benzimidazo[2,1-a]isoquinolin-6(5H)-ones, which exhibit antitumor properties.
4,5-Difluoro-2-methylbenzimidazole has catalyzed advancements in three key areas:
Fluorinated benzimidazoles are prized for their enhanced bioavailability and target affinity. This compound’s derivatives show promise as:
The compound’s stability under acidic conditions and high thermal resistance (decomposition point >250°C) make it suitable for:
Innovative protocols using this compound include:
Table 1: Key Physicochemical Properties of 4,5-Difluoro-2-methylbenzimidazole
The synthesis of 4,5-difluoro-2-methylbenzimidazole relies heavily on condensation reactions utilizing fluorinated aromatic precursors [1]. The preparation of fluorinated benzimidazole derivatives typically employs 4,5-difluoro-1,2-phenylenediamine as the key starting material, which undergoes condensation with appropriate carbonyl compounds to form the desired benzimidazole core [2]. Research has demonstrated that fluorinated o-phenylenediamines can be effectively prepared through reduction of corresponding nitro compounds using tin(II) chloride in hydrochloric acid [1].
The condensation methodology involves the reaction of fluorinated o-phenylenediamines with carboxylic acids or their derivatives under acidic conditions [3]. Specifically, the synthesis of 2-methylbenzimidazole derivatives proceeds through the condensation of the fluorinated diamine with acetic acid or its equivalents in the presence of polyphosphoric acid or hydrochloric acid [4] [5]. The reaction typically requires elevated temperatures ranging from 140°C to 200°C and reaction times of 2-15 hours depending on the specific conditions employed [6].
Studies have shown that the presence of fluorine substituents significantly influences the reactivity of the aromatic diamine [4]. The electron-withdrawing nature of fluorine atoms enhances the nucleophilic character of the amino groups, facilitating the condensation reaction and often resulting in improved yields compared to non-fluorinated analogs [2].
The cyclization process for benzimidazole core formation involves intramolecular ring closure following the initial condensation step [6]. The mechanism proceeds through nucleophilic attack of one amino group on the carbonyl carbon, followed by elimination of water and subsequent cyclization to form the five-membered imidazole ring fused to the benzene moiety [7].
For 4,5-difluoro-2-methylbenzimidazole synthesis, the cyclization strategy typically employs thermal conditions ranging from 140°C to 200°C [6]. The reaction can be carried out using various cyclizing agents including polyphosphoric acid, hydrochloric acid, or trimethyl orthoformate [8]. Research indicates that the cyclization proceeds more efficiently when conducted under solvent-free conditions with simple grinding methods followed by heating [6].
The cyclization kinetics are significantly influenced by the presence of fluorine substituents [1]. Studies have demonstrated that fluorinated precursors exhibit enhanced cyclization rates due to the electron-withdrawing effects of fluorine atoms, which stabilize the intermediate iminium species formed during the ring closure process [2].
Electrophilic fluorination represents a direct approach for introducing fluorine atoms into benzimidazole structures [9]. The most commonly employed electrophilic fluorinating agent is Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), which provides a safe and efficient source of electrophilic fluorine [9].
Research has shown that Selectfluor can effectively fluorinate activated aromatic positions on benzimidazole derivatives [9]. The reaction typically proceeds at room temperature to 50°C in polar solvents such as acetonitrile or dichloromethane [9]. However, studies indicate that the expected electrophilic aromatic fluorination at electron-rich positions may not always occur as anticipated, with alternative reaction pathways such as benzylic fluorination being observed instead [9].
The electrophilic fluorination mechanism involves initial coordination of the fluorinating agent to the aromatic system, followed by fluorine transfer and subsequent deprotonation [10]. Recent advances in photoredox catalysis have enabled direct aromatic carbon-hydrogen fluorination using fluoride sources under mild conditions [10].
Microwave-assisted synthesis has emerged as a powerful technique for benzimidazole preparation, offering significant advantages in terms of reaction time, yield, and environmental impact [11] [5]. Studies have demonstrated that microwave irradiation can reduce reaction times from hours to minutes while maintaining or improving product yields [11] [12].
The synthesis of fluorinated benzimidazoles under microwave conditions typically employs o-phenylenediamine derivatives with appropriate carbonyl compounds at power levels of 450-765 watts [5] [12]. Research has shown that microwave-assisted reactions can achieve yields of 85-95% in reaction times as short as 12-15 minutes, compared to conventional heating methods requiring 24-48 hours [12].
Solvent-free synthesis represents another environmentally friendly approach for benzimidazole preparation [6] [7]. This methodology involves grinding reactants together at room temperature followed by heating to 140°C [6]. Studies have demonstrated that solvent-free conditions can achieve excellent yields while eliminating the need for toxic solvents and reducing waste generation [13]. The ball-milling strategy using recyclable zinc oxide nanoparticles has proven particularly effective for solvent-free benzimidazole synthesis [13].
The combination of microwave irradiation with solvent-free conditions has been shown to be particularly effective for fluorinated benzimidazole synthesis [2]. Research indicates that these conditions can achieve yields of 75-85% in reaction times of 10-15 minutes while maintaining high purity of the final products [2].
X-ray crystallographic analysis provides definitive structural information for benzimidazole derivatives, revealing molecular geometry, intermolecular interactions, and crystal packing arrangements [14]. Structural studies of benzimidazole compounds have shown that the benzimidazole moiety typically exhibits planar geometry with specific dihedral angles relative to substituent groups [14].
Crystallographic data for substituted benzimidazoles reveal important structural features including hydrogen bonding patterns and π-π stacking interactions [14]. Research has demonstrated that fluorinated benzimidazoles form distinctive crystal structures characterized by intermolecular hydrogen bonds involving the imidazole nitrogen atoms and fluorine substituents [1].
The crystal structure analysis of fluorinated benzimidazole derivatives shows that fluorine atoms participate in weak hydrogen bonding interactions and influence the overall molecular packing [1]. Studies indicate that the presence of fluorine substituents can significantly alter the crystal lattice parameters and intermolecular contact distances compared to non-fluorinated analogs [1].
Hirshfeld surface analysis has been employed to quantify intermolecular interactions in benzimidazole crystals [14]. This analysis reveals that the most significant contacts typically include hydrogen-hydrogen interactions (40-50%), carbon-hydrogen interactions (25-30%), and heteroatom-hydrogen interactions (10-15%) [14].
Nuclear magnetic resonance spectroscopy serves as the primary tool for structural characterization of benzimidazole derivatives [15] [16]. Proton nuclear magnetic resonance spectroscopy of benzimidazole compounds typically exhibits characteristic signals for the aromatic protons in the 7.0-8.5 parts per million region and the imidazole proton around 6.0-6.5 parts per million [16].
For 4,5-difluoro-2-methylbenzimidazole, the proton nuclear magnetic resonance spectrum would be expected to show simplified aromatic patterns due to the symmetry introduced by the fluorine substituents [15]. The methyl group at the 2-position typically appears as a singlet around 2.5-2.8 parts per million [16].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the imidazole carbon typically appearing around 150-155 parts per million [15] [16]. The fluorinated aromatic carbons exhibit characteristic chemical shifts influenced by the electron-withdrawing effects of fluorine [15].
Fluorine-19 nuclear magnetic resonance spectroscopy is particularly valuable for fluorinated benzimidazole derivatives [9]. The fluorine signals typically appear as distinct resonances with characteristic coupling patterns that provide information about the substitution pattern and molecular dynamics [9]. Studies have shown that fluorine-19 nuclear magnetic resonance can effectively distinguish between different fluorination patterns and provide insight into intramolecular interactions [9].
Two-dimensional nuclear magnetic resonance techniques including correlation spectroscopy, nuclear Overhauser effect spectroscopy, heteronuclear single quantum coherence, and heteronuclear multiple bond correlation have proven essential for complete structural assignment of complex benzimidazole derivatives [15]. These techniques enable unambiguous assignment of all carbon and proton signals and provide information about spatial relationships within the molecule [15].
Mass spectrometry provides crucial information about molecular weight and fragmentation patterns of benzimidazole derivatives [17] [16]. Electrospray ionization coupled with tandem mass spectrometry represents the most commonly employed technique for benzimidazole analysis [17].
The fragmentation patterns of benzimidazole compounds typically involve loss of substituent groups followed by ring fragmentation [17]. For fluorinated benzimidazoles, characteristic fragmentation includes loss of hydrogen fluoride units and methyl groups [17]. Studies have shown that the molecular ion peak is typically observed with high intensity, followed by fragment ions corresponding to loss of specific functional groups [16].
Research has demonstrated that benzimidazole derivatives exhibit characteristic fragmentation pathways under electron impact ionization conditions [16]. The base peak often corresponds to the molecular ion or fragments resulting from loss of alkyl substituents [16]. For 4,5-difluoro-2-methylbenzimidazole, the expected molecular ion would appear at mass-to-charge ratio 184, with fragments at 169 (loss of methyl), 164 (loss of hydrogen fluoride), and 149 (loss of methyl and hydrogen fluoride) [16].
The use of high-resolution mass spectrometry enables accurate mass determination and elemental composition assignment [17]. This technique is particularly valuable for confirming the molecular formula and identifying unexpected structural modifications or impurities [17].
| Analytical Technique | Key Information Provided | Typical Conditions |
|---|---|---|
| X-ray Crystallography | Molecular geometry, crystal packing | Single crystal, low temperature |
| ¹H Nuclear Magnetic Resonance | Proton environments, multiplicity | 300-600 megahertz, deuterated solvents |
| ¹³C Nuclear Magnetic Resonance | Carbon framework, substitution patterns | 75-150 megahertz, proton decoupled |
| ¹⁹F Nuclear Magnetic Resonance | Fluorine environments, coupling | 282-564 megahertz, proton decoupled |
| Mass Spectrometry | Molecular weight, fragmentation | Electrospray ionization, positive mode |
Full‐geometry minimisation performed with the hybrid Becke-three-parameter–Lee–Yang–Parr functional and the triple-ζ basis set 6-311G(d,p) converged to a global minimum with no imaginary frequencies, confirming structural stability [1] [2]. Salient geometrical parameters:
| Bond / Angle | Optimised value |
|---|---|
| N(1)–C(2) | 1.33 Å |
| C(4)–F(1) | 1.35 Å |
| C(5)–F(2) | 1.35 Å |
| C(4)–C(5)–F(1) angle | 119.2 ° |
| Imidazole ring planarity (r.m.s. deviation) | 0.01 Å |
The optimisation reproduces the characteristic shortening of the C–F bonds relative to C–H and illustrates minimal out-of-plane distortion, indicating that fluorine substitution does not compromise aromatic conjugation.
The highest occupied molecular orbital is delocalised over the benzimidazole core, whereas the lowest unoccupied molecular orbital places significant density on the fluorinated benzene segment. The calculated energy gap (−5.94 eV → −1.88 eV) of 4.06 eV positions the compound mid-way between non-fluorinated benzimidazole analogues (≈ 4.5 eV) and tetrafluorinated congeners (≈ 3.8 eV) [3] [4]. This moderate gap suggests electronic stability while permitting polarisation-driven interactions, a balance valuable in optoelectronic and coordination-chemistry contexts.
Single-crystal data for closely related fluorinated benzimidazoles demonstrate that vicinal fluorination has two principal effects on the solid state [5] [6].
N(1)–H···N(π) interactions propagate along the crystallographic b-axis, generating infinite C(4) chains. The mean H···N separation is 2.00 Å and the N–H···N angle averages 174 °, values typical for strong, linear hydrogen bonds in benzimidazole scaffolds [6].
Aromatic centroid–centroid distances cluster at 3.63 Å, confirming efficient face-to-face π stacking. The presence of two adjacent fluorine atoms introduces additional short contacts:
Collectively, these motifs generate a robust three-dimensional lattice, rationalising the elevated thermal resistance described below.
| Property | Experimental value | Method / medium | Source [citation_id] |
|---|---|---|---|
| Onset of melting | ≈ 250 °C | sealed-cap differential scanning calorimetry | 58 |
| Alternative melting range | 248-252 °C | micro-capillary method | 61 |
| Thermal decomposition | > 290 °C (onset) | thermogravimetry under nitrogen; no mass loss before melt | 49 |
The narrow spread between independent determinations corroborates the reliability of the 250 °C melting point. Absence of phase transitions preceding fusion attests to lattice rigidity derived from extensive hydrogen bonding and π–π contacts.
| Solvent (25 °C) | Qualitative solubility | Rationale |
|---|---|---|
| Dimethylformamide | High | strong dipolar aprotic medium interacts with ring nitrogens [8] |
| Dimethyl sulfoxide | High | similar polarity and donor capacity [9] |
| Dichloromethane | Moderate | compatible polarity; π-stacking partially disrupted [10] |
| Ethanol | Low | limited hydrogen-bond acceptance by solvent; hydrophobic surface dominates [11] |
| Water | Negligible | hydrophobic fluorinated surface; log P ≈ 2.1 [8] |
Experimental observations align with calculated polarity parameters and the octanol–water partition coefficient, confirming preference for polar aprotic environments over protic or aqueous media.